

Unveiling the Kinase Selectivity Profile of PF-4800567: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-1367550	
Cat. No.:	B15614210	Get Quote

Note: This guide details the cross-reactivity profile of the Casein Kinase 1 epsilon (CK1ε) inhibitor, PF-4800567. Initial searches for "**PF-1367550**" did not yield specific public data; therefore, PF-4800567 is used as a representative compound from the same developer to illustrate a comprehensive kinase selectivity analysis.

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic and off-target effects. PF-4800567 is a potent, ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ɛ), a crucial regulator of numerous cellular processes, most notably the circadian rhythm.[1][2] This guide provides a detailed comparison of its inhibitory activity against its primary target and a broad panel of other kinases, supported by experimental data and protocols.

Quantitative Kinase Inhibition Data

The selectivity of PF-4800567 has been rigorously assessed through in vitro biochemical assays and broader kinase screening panels. The data reveals a high degree of selectivity for CK1 ϵ over the closely related isoform CK1 δ and other kinases, particularly at lower concentrations.



Target Kinase	In Vitro IC50	Cellular IC50	Selectivity (over CK1δ)	% Inhibition at 1 μΜ
CK1ε (Primary Target)	32 nM[1][2][3][4]	2.65 μM[3][4][5]	~22-fold[6]	~95%[1]
CK1δ	711 nM[1][2][3]	20.38 μM[3][4][5]	-	~40%[1]
EGFR	Not Reported	Not Reported	-	~69% (significant)[2]
PKA	Not Reported	Not Reported	-	<10%[1]
ΡΚCα	Not Reported	Not Reported	-	<10%[1]
p38α	Not Reported	Not Reported	-	<10%[1]
GSK3β	Not Reported	Not Reported	-	<10%[1]
Other 44 Kinases	Not Reported	Not Reported	-	<20%[1]

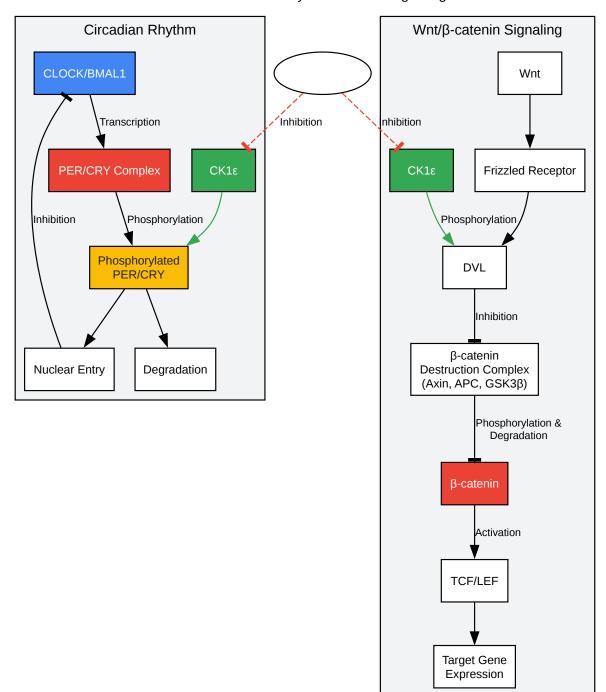
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and the substrate used.[5]

Screening against a panel of 50 protein kinases at a 1 µM concentration revealed significant inhibition (69%) only for the Epidermal Growth Factor Receptor (EGFR) besides its primary target.[2] At a higher concentration of 10 µM, the inhibition of EGFR activity increased to 83%. [2] Further KINOMEscan profiling also indicated weak binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA).[2] This data suggests that while PF-4800567 is highly selective at nanomolar concentrations, caution should be exercised when using it at micromolar concentrations due to potential off-target effects on EGFR signaling.[2]

Signaling Pathway Context: The Role of CK1s

Casein Kinase 1 epsilon is a key component of the core molecular clock machinery that governs circadian rhythms. It is also involved in other critical signaling pathways, such as the Wnt/β-catenin pathway.[7][8] Understanding these pathways is crucial for contextualizing the effects of CK1ε inhibition.





CK1E in Circadian Rhythm and Wnt Signaling

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Caption: Simplified signaling pathways showing the role of CK1ε in circadian rhythm and Wnt/β-catenin signaling, and its inhibition by PF-4800567.

Experimental Protocols

The determination of kinase inhibitor selectivity involves robust and standardized assays. Below are detailed methodologies for key experiments used in the characterization of compounds like PF-4800567.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the in vitro IC50 value of an inhibitor against a purified kinase.

Materials:

- Purified, recombinant human kinase (e.g., CK1ε)
- Specific peptide substrate
- ATP (at or near the Km concentration for the kinase)
- Test inhibitor (e.g., PF-4800567) serially diluted in DMSO
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

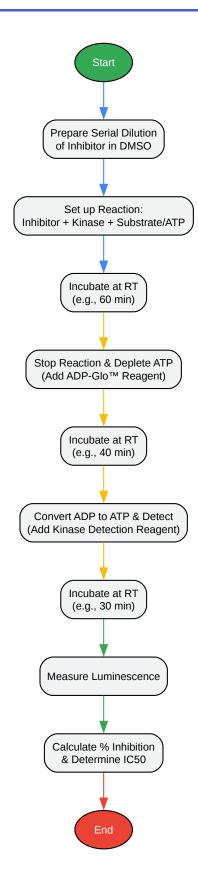
Procedure:

Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.



- · Reaction Setup:
 - \circ Add 1 μ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. [5]
 - Add 2 μL of the kinase diluted in Kinase Buffer. [5]
 - Initiate the kinase reaction by adding 2 μL of a substrate/ATP mixture.[5] The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[5]
- Incubation: Incubate the plate at room temperature for 60 minutes.[5]
- ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
- ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.[5]
- Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.



Kinase Selectivity Profiling (KINOMEscan™)

This methodology provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.

Principle: The assay is a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition by the test compound.

General Procedure:

- A library of DNA-tagged kinases is used.
- Each kinase is mixed with the test compound (e.g., PF-4800567) and an immobilized ligand.
- The mixture is allowed to reach equilibrium.
- The solid support is washed to remove unbound kinase.
- The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
- The results are typically reported as "% of control" or a dissociation constant (Kd), providing a comprehensive profile of the inhibitor's cross-reactivity.

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